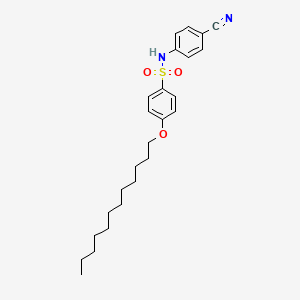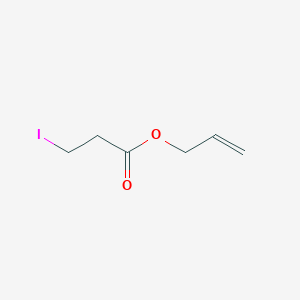![molecular formula C24H14 B14314179 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene CAS No. 109685-01-0](/img/structure/B14314179.png)
9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring fused to a naphthalene moiety and a fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene typically involves multi-step organic reactions. One common approach is the cyclopropanation of a naphthalene derivative followed by coupling with a fluorene precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection and recycling, as well as waste management, are critical aspects of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopropane ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated cyclopropane derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its replication and transcription processes. Additionally, it can interact with enzymes, altering their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(1H-Cyclopropa[b]naphthalene-1-ylidene)-9H-thioxanthene
- 10-(1H-Cyclopropa[b]naphthalene-1-ylidene)anthracene-9(10H)-one
Uniqueness
Compared to similar compounds, 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where precise control over electronic characteristics is essential .
Eigenschaften
CAS-Nummer |
109685-01-0 |
|---|---|
Molekularformel |
C24H14 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
9-cyclopropa[b]naphthalen-1-ylidenefluorene |
InChI |
InChI=1S/C24H14/c1-2-8-16-14-22-21(13-15(16)7-1)24(22)23-19-11-5-3-9-17(19)18-10-4-6-12-20(18)23/h1-14H |
InChI-Schlüssel |
JQXROEPETLDVPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C3=C4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
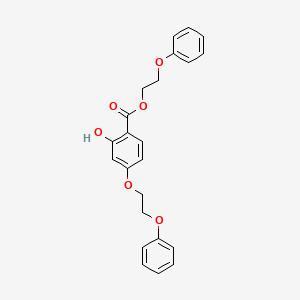
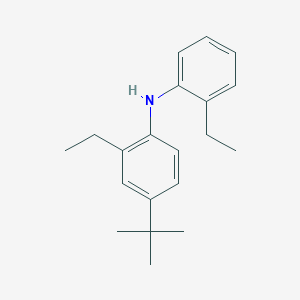
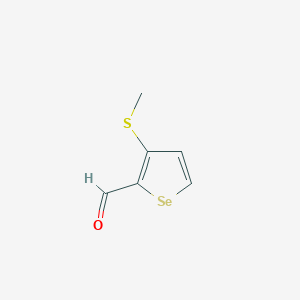
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)

![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
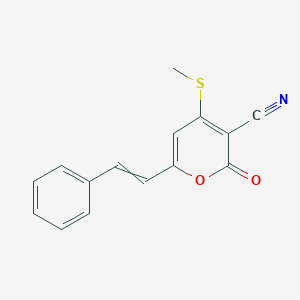
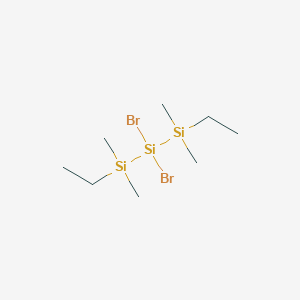
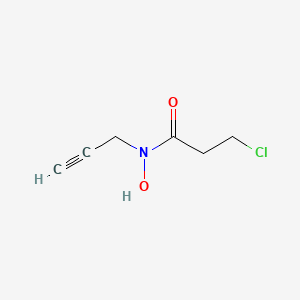
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
